N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide
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Description
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.37. The purity is usually 95%.
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Biological Activity
N-(5-methylisoxazol-3-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide (CAS Number: 1203018-48-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C16H14N4O2S |
Molecular Weight | 326.4 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, particularly carbonic anhydrases (hCA), which are crucial in regulating pH and fluid balance in biological systems.
Inhibition Studies
Research indicates that derivatives related to this compound have been evaluated for their inhibitory potential against human carbonic anhydrase isoforms. For instance, compounds designed from similar scaffolds showed modest inhibition with Ki values ranging from 87.8 μM to 96.0 μM against hCA I, suggesting potential for further development as selective inhibitors .
Case Studies
-
Carbonic Anhydrase Inhibition :
A study synthesized various sulfonamide derivatives, including those related to the target compound, and assessed their inhibitory effects on hCA isoforms. Although the inhibition was weak, it highlighted the need for structural modifications to enhance efficacy . -
Antiparasitic Activity :
Related compounds have been tested for their effectiveness against Plasmodium falciparum. Notably, one derivative showed significant inhibition with an EC50 value of 110 nM, indicating that modifications in the isoxazole ring could yield potent antiparasitic agents .
Research Findings
Recent investigations into compounds similar to this compound have provided insights into their biological activities:
-
Structure Activity Relationship (SAR) :
- Compounds with variations in the isoxazole and pyrimidine rings were systematically evaluated for their biological activity.
- The introduction of different substituents on these rings significantly affected their inhibitory potency against targeted enzymes.
-
Potential Applications :
- The unique combination of isoxazole and pyrimidine moieties suggests that this compound could serve as a lead structure for developing new therapeutic agents targeting carbonic anhydrases or as antiparasitic drugs.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-7-14(20-22-11)19-15(21)9-23-16-8-13(17-10-18-16)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUPFPKJPDIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.